molecular formula C10H9BrF2N2 B13578558 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole

5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole

Cat. No.: B13578558
M. Wt: 275.09 g/mol
InChI Key: PSVLYUDFMPIVGK-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromine atom at the 5th position, a 1,1-difluoroethyl group at the 3rd position, and a methyl group at the 1st position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor indazole compound followed by the introduction of the 1,1-difluoroethyl group through a nucleophilic substitution reaction. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a thiolate would yield a thioether derivative.

Scientific Research Applications

5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethyl groups can influence its binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(1,1-difluoroethyl)-1,2-benzothiazole
  • 5-Bromo-3-(1,1-difluoroethyl)-2-fluoropyridine

Uniqueness

5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is unique due to its specific substitution pattern on the indazole ring. The combination of the bromine, difluoroethyl, and methyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H9BrF2N2

Molecular Weight

275.09 g/mol

IUPAC Name

5-bromo-3-(1,1-difluoroethyl)-1-methylindazole

InChI

InChI=1S/C10H9BrF2N2/c1-10(12,13)9-7-5-6(11)3-4-8(7)15(2)14-9/h3-5H,1-2H3

InChI Key

PSVLYUDFMPIVGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C2=C1C=C(C=C2)Br)C)(F)F

Origin of Product

United States

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